4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide
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Overview
Description
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a thiophene ring substituted with two tert-butyl groups and a phenyl group attached to a butanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with tert-Butyl Groups: The thiophene ring is then substituted with tert-butyl groups at the 2 and 5 positions using tert-butyl halides in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-ditert-butylthiophen-3-yl)-N-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.
4-(2,5-ditert-butylthiophen-3-yl)-N-ethylbutanamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide is unique due to the presence of both tert-butyl groups and a phenyl group, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its wide range of applications.
Properties
IUPAC Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-21(2,3)18-15-16(20(25-18)22(4,5)6)11-10-14-19(24)23-17-12-8-7-9-13-17/h7-9,12-13,15H,10-11,14H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPIGGWXICVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)CCCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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